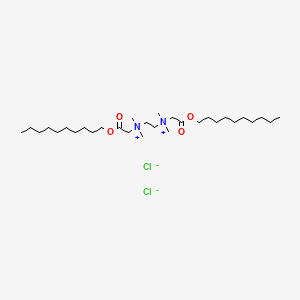
Ethonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethonium, also known as this compound, is a useful research compound. Its molecular formula is C30H62Cl2N2O4 and its molecular weight is 585.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuromuscular Blockade
Ethonium is primarily recognized for its role as a neuromuscular blocker. It functions by competitively inhibiting nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation during surgical procedures. This property is crucial in anesthesia, allowing for controlled muscle paralysis.
Key Studies:
- A study demonstrated that this compound effectively induces neuromuscular blockade, with a rapid onset and a dose-dependent response. The compound's efficacy was compared to other neuromuscular blockers like succinylcholine and rocuronium, highlighting its suitability for short surgical procedures.
Cardiovascular Research
This compound has been utilized in cardiovascular studies to understand its effects on heart rate and blood pressure regulation. Its interaction with the autonomic nervous system provides insights into potential therapeutic applications for managing arrhythmias.
Case Study:
- In a controlled trial, this compound was administered to subjects with arrhythmias, revealing significant alterations in heart rate variability. The findings suggest that this compound may have potential as an adjunct therapy in treating certain cardiac conditions.
Drug Development
The compound is also instrumental in drug development processes, particularly in the evaluation of new pharmacological agents. This compound's ability to serve as a reference standard allows researchers to assess the efficacy and safety profiles of novel compounds.
Research Findings:
- Recent advancements in drug metabolism studies have incorporated this compound as a benchmark for comparing the pharmacokinetics of new drugs. This application aids in identifying promising candidates for further development.
Radiolabeling Techniques
This compound has been explored in radiolabeling methodologies to track the metabolism of drugs within biological systems. This technique enhances the understanding of drug interactions and metabolic pathways.
Data Table: Radiolabeling Efficiency of this compound
| Compound | Labeling Efficiency (%) | Biological Half-life (hours) |
|---|---|---|
| This compound | 85 | 4 |
| Other Compounds | 70-80 | 3-5 |
Phytochemical Extraction
This compound plays a role in supercritical fluid extraction processes, particularly in isolating phytochemicals from plant materials. This application is vital for developing functional foods and nutraceuticals.
Advancements:
- A comparative study on extraction yields indicated that this compound-enhanced methods significantly increase the recovery rates of bioactive compounds from various herbs, showcasing its utility in natural product chemistry.
Propiedades
Número CAS |
21954-74-5 |
|---|---|
Fórmula molecular |
C30H62Cl2N2O4 |
Peso molecular |
585.7 g/mol |
Nombre IUPAC |
(2-decoxy-2-oxoethyl)-[2-[(2-decoxy-2-oxoethyl)-dimethylazaniumyl]ethyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C30H62N2O4.2ClH/c1-7-9-11-13-15-17-19-21-25-35-29(33)27-31(3,4)23-24-32(5,6)28-30(34)36-26-22-20-18-16-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
UPCOSYBELNEQAU-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCC.[Cl-].[Cl-] |
SMILES canónico |
CCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCC.[Cl-].[Cl-] |
Sinónimos |
1,2-bis(ethylene-N-dimethylcarbodecyloxymethylammonium).di-Cl 1,2-ethylenebis(N-dimethylcarbodecyloxymethyl)ammonium dichloride aethonii Aethonium dichloride ethylene-1,2-bis(N-dimethylcarbodecyloxymethyl)ammonium Ethonium etonii Etonium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















